molecular formula C13H10F2O2 B11871506 2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid

2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid

Cat. No.: B11871506
M. Wt: 236.21 g/mol
InChI Key: CGJAYNXOBFIVDV-UHFFFAOYSA-N
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Description

2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid is a compound of significant interest in the field of organic chemistry. This compound features a naphthalene ring substituted with a difluoromethyl group and an acetic acid moiety. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid typically involves the difluoromethylation of naphthalene derivatives. One common method includes the decarboxylation of (heptafluoronaphthalen-2-yl)acetic acid in the presence of sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF), followed by treatment with phosphorus pentachloride (PCl₅) and subsequent heating with cesium fluoride (CsF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF₂H group to the naphthalene ring. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its use in drug development, particularly for its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid involves its interaction with molecular targets through its difluoromethyl group. This group can form strong bonds with various atoms, influencing the compound’s reactivity and stability. The pathways involved in its action depend on the specific application and the environment in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dichloromethyl)naphthalen-2-yl)acetic acid
  • 2-(Methyl)naphthalen-2-yl)acetic acid
  • Heptafluoronaphthalen-2-yl)acetic acid

Uniqueness

2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and industrial applications .

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2-[7-(difluoromethyl)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H10F2O2/c14-13(15)10-4-3-9-2-1-8(6-12(16)17)5-11(9)7-10/h1-5,7,13H,6H2,(H,16,17)

InChI Key

CGJAYNXOBFIVDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C(F)F)CC(=O)O

Origin of Product

United States

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